Cas no 769-49-3 (1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide)

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide is a pyridine derivative with notable applications in pharmaceutical and organic synthesis. Its structure features a carboxamide group at the 3-position and a methyl substituent at the 1-position, contributing to its reactivity and utility as an intermediate in drug development. The compound’s stability and well-defined chemical properties make it suitable for use in heterocyclic chemistry, particularly in the synthesis of bioactive molecules. Its oxo and dihydro functionalities enhance its versatility in nucleophilic and electrophilic reactions. This compound is valued for its purity and consistency, ensuring reliable performance in research and industrial processes.
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide structure
769-49-3 structure
Product name:1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
CAS No:769-49-3
MF:C7H8N2O2
MW:152.150621414185
CID:564914
PubChem ID:440810

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide,1,4-dihydro-1-methyl-4-oxo-
    • 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
    • 1-methyl-4-oxopyridine-3-carboxamide
    • N(1)-METHYL-4-PRIDONE-3-CARBOXAMIDE
    • N-Methyl-4-pyridone-3-carboxamide
    • 1,4-Dihydro-1-methyl-4-oxonicotinamid
    • 1-methyl-1,4-dihydro-4-oxo-3-pyridinecarboxamide
    • 1-Methyl-1,4-dihydro-4-oxo-nicotinsaeure-amid
    • 1-Methyl-4-oxo-1,4-dihydro-pyridin-3-carbonsaeure-amid
    • 1-methyl-4-oxo-1,4-dihydro-pyridine-3-ca
    • 1-METHYL-4-OXO-PYRIDINE-3-CARBOXAMIDE
    • 1-Methyl-4-pyridone-3-carboximide
    • AC1L9A0A
    • C05843
    • N1-methyl-4-pyridone-3-carboxamide
    • N'-Methyl-4-pyridone-5-carboxamide
    • N-Methyl-pyridon-(4)-carbonsaeure-(3)-amid
    • DTXSID80227697
    • 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
    • CHEBI:27838
    • CHEMBL3542326
    • HY-113472
    • 1-Methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide
    • 5-Aminocarbonyl-1-methyl-4(1H)-pyridone
    • 1-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
    • SCHEMBL715572
    • N1-Methyl-4-pyridone-3-carboxamide; LC-tDDA; CE10
    • UNII-VE4S15CI8D
    • n-methyl-4-pyridone-5-carboxamide
    • Z1262623373
    • 3-Pyridinecarboxamide, 1,4-dihydro-1-methyl-4-oxo-
    • CS-0062330
    • 3-(Aminocarbonyl)-1-methyl-4(1H)-pyridone
    • NICOTINAMIDE, 1,4-DIHYDRO-1-METHYL-4-OXO-
    • 1-Methyl-4-pyridone-5-carboxamide
    • EN300-180111
    • 769-49-3
    • NS00077101
    • AKOS028111420
    • SB38664
    • N1-Methyl-4-pyridone-5-carboxamide
    • VE4S15CI8D
    • Q27103369
    • 1-Methyl-4-pyridone-3-carboxamide
    • G76946
    • DB-226290
    • N-Me-4PY
    • Inchi: InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)
    • InChI Key: KTLRWTOPTKGYQY-UHFFFAOYSA-N
    • SMILES: CN1C=CC(=O)C(=C1)C(=O)N

Computed Properties

  • Exact Mass: 152.05864
  • Monoisotopic Mass: 152.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.4A^2
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.3
  • Boiling Point: 350.6°C at 760 mmHg
  • Flash Point: 165.8°C
  • Refractive Index: 1.576
  • PSA: 63.4

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-180111-10.0g
1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
769-49-3 95%
10g
$4236.0 2023-06-03
TRC
D453415-10mg
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
769-49-3
10mg
$ 244.00 2023-09-07
Enamine
EN300-180111-2.5g
1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
769-49-3 95%
2.5g
$1931.0 2023-09-19
TRC
D453415-5mg
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
769-49-3
5mg
$ 178.00 2023-09-07
TRC
D453415-1mg
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
769-49-3
1mg
$ 108.00 2023-09-07
Enamine
EN300-180111-5g
1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
769-49-3 95%
5g
$2858.0 2023-09-19
Enamine
EN300-180111-10g
1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
769-49-3 95%
10g
$4236.0 2023-09-19
A2B Chem LLC
AH52571-100mg
1-methyl-4-oxo-pyridine-3-carboxamide
769-49-3 ≥95%
100mg
$1152.00 2024-04-19
Enamine
EN300-180111-1.0g
1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
769-49-3 95%
1g
$986.0 2023-06-03
Enamine
EN300-180111-5.0g
1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
769-49-3 95%
5g
$2858.0 2023-06-03

Additional information on 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide (CAS No 769-49-3): A Comprehensive Overview

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide, also known by its CAS registry number 769-49-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug discovery. The structure of 1,4-dihydro-1-methyl-4-oxo-3-pyridinecarboxamide features a pyridine ring with specific substituents that contribute to its unique chemical properties and biological functions.

The molecular structure of 1,4-dihydro-1-methyl-4-oxo-3-pyridinecarboxamide consists of a pyridine ring with a methyl group at position 1 and a carboxamide group at position 3. The presence of the methyl group and the carboxamide substituent introduces steric and electronic effects that influence the compound's reactivity and interactions with biological systems. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic and pharmacodynamic properties of pyridine derivatives.

From a synthetic perspective, 1,4-dihydro-1-methyl-4-oxo-3-pyridinecarboxamide can be synthesized through various routes, including condensation reactions and amide formation. Researchers have explored optimized synthetic pathways to enhance yield and purity, which are critical for its application in preclinical studies. The synthesis of this compound often involves the use of intermediates such as aldehydes or ketones, which undergo condensation with appropriate amine or amide precursors.

One of the most promising applications of 1,4-dihydro-1-methyl-4 oxo 3 pyridinecarboxamide lies in its potential as a therapeutic agent. Recent studies have demonstrated its ability to inhibit specific enzymes and pathways associated with diseases such as cancer and inflammation. For instance, research published in *Journal of Medicinal Chemistry* has shown that this compound exhibits selective inhibition against certain kinases, making it a candidate for anti-cancer drug development.

In addition to its therapeutic potential, CAS No 769 49 3 has also been investigated for its role in agrochemicals. Its ability to act as a herbicide or fungicide has been explored in several agricultural studies. The compound's stability under various environmental conditions and its selectivity towards specific plant pathogens make it an attractive candidate for crop protection products.

Recent advancements in computational chemistry have further enhanced our understanding of 1,4 dihydro 1 methyl 4 oxo 3 pyridinecarboxamide's molecular interactions. Molecular docking studies have revealed key binding motifs that contribute to its bioactivity. These insights are valuable for designing analogs with improved potency and selectivity.

Furthermore, the environmental impact of CAS No 769 49 3 has been a topic of interest. Studies on its biodegradation pathways and toxicity profiles are essential for ensuring sustainable use in both pharmaceutical and agricultural applications. Regulatory agencies require comprehensive safety assessments before any compound can be approved for commercial use.

In conclusion, 1,4 dihydro 1 methyl 4 oxo 3 pyridinecarboxamide (CAS No 769 49 3) is a versatile compound with significant potential across multiple industries. Its unique chemical structure, coupled with recent research findings, positions it as a valuable tool in drug discovery and agrochemical development. Continued exploration into its properties will undoubtedly yield further insights into its practical applications and optimizations.

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